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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545

These application notes provide a detailed overview of the clinical trial protocol for LM-108
(cafelkibart), an anti-CCR8 monoclonal antibody, for the treatment of pancreatic cancer. The
information is intended for researchers, scientists, and drug development professionals.

Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody
that targets the C-C motif chemokine receptor 8 (CCR8).[1] CCRS8 is highly expressed on
tumor-infiltrating regulatory T cells (Tregs), which are a key immunosuppressive cell population
within the tumor microenvironment.[1][2][3] By selectively depleting these Tregs, LM-108 aims
to enhance the body's anti-tumor immune response.[2][3] This approach is particularly
promising for overcoming resistance to immune checkpoint inhibitors.[1][3] In December 2023,
the FDA granted LM-108 Orphan Drug Designation for the treatment of pancreatic cancer.[2]

Mechanism of Action

LM-108's therapeutic strategy is centered on the selective elimination of tumor-infiltrating
Tregs.[4][5][6] These Tregs suppress the activity of cytotoxic CD8+ T cells, which are crucial for
killing cancer cells.[1] By binding to CCR8 on the surface of these Tregs, LM-108 flags them for
destruction by the immune system through mechanisms like antibody-dependent cell-mediated
cytotoxicity (ADCC).[3] This depletion of Tregs within the tumor is expected to restore the anti-
cancer activity of effector T cells.[3]
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Figure 1: Mechanism of action of LM-108 in the tumor microenvironment.

Clinical Trial Protocol: Pooled Analysis of Phase 1/2
Studies (NCT05199753 & NCT05518045)

A pooled analysis of two Phase 1/2 clinical trials (NCT05199753 and NCT05518045) has
evaluated the efficacy and safety of LM-108 in combination with anti-PD-1 therapy in patients
with pancreatic cancer.[4][5][7]

Study Design and Objectives
e Phase: 1/2[4]
e Primary Objective: To assess the safety, tolerability, and determine the recommended Phase

2 dose (RP2D) of LM-108 alone and in combination with an anti-PD-1 antibody. A primary
endpoint for the efficacy evaluation was the Objective Response Rate (ORR).[4]

o Secondary Objectives: To evaluate the pharmacokinetic characteristics, immunogenicity, and
preliminary anti-tumor activity (including Disease Control Rate (DCR), Progression-Free
Survival (PFS), Overall Survival (OS), and Duration of Response (DoR)) of LM-108.[4]

o Exploratory Objective: To assess potential biomarkers for the anti-tumor activity of LM-108.
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Patient Population

Eligible patients were those with pancreatic cancer who had progressed on or after at least one
prior line of systemic therapy.[4][7] A total of 80 patients from China and Australia were included

in the pooled analysis, with a median age of 63 years.[4]

Treatment Regimen

Patients received LM-108 at various doses and schedules in combination with an anti-PD-1
antibody:[4][7]

e LM-108 Dosing: 3 mg/kg every 3 weeks (Q3W), 3 mg/kg every 2 weeks (Q2W), 10 mg/kg
Q3W, or 10 mg/kg Q2W.

o Anti-PD-1 Therapy: Pembrolizumab (400 mg every 6 weeks) or Toripalimab (240 mg Q3W).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.4010
https://ascopubs.org/doi/pdfdirect/10.1200/JCO.2025.43.16_suppl.4010
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.4010
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.4010
https://ascopubs.org/doi/pdfdirect/10.1200/JCO.2025.43.16_suppl.4010
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Patient Screening
(Pancreatic Cancer, =1 prior therapy)
(Enrollment (NzSO))
Treatment Regimen
LM-108 + Anti-PD-1 Therapy
(Endpoint Assessmen')

Secondary Endpoints:
DCR, PFS, OS, DoR, Safety

Primary Endpoint:
Objective Response Rate (ORR)

Data Analysis

Click to download full resolution via product page
Figure 2: High-level workflow of the LM-108 pancreatic cancer clinical trial.

Clinical Trial Results

The data cutoff for this pooled analysis was December 2, 2024.[4]

Efficacy

The combination of LM-108 and anti-PD-1 therapy demonstrated encouraging anti-tumor
activity.[4][5]
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Efficacy Endpoint

Overall Population
(N=74)

Patients with =1
Prior Line of
Therapy (N=45)

Patients with High
CCRS8 Expression
(N=9)

Objective Response
Rate (ORR)

20.3% (95% Cl 11.8-
31.29%)[4]

24.4% (95% Cl 12.9-
39.59%)[4]

33.3% (95% Cl 7.5-
70.19%)[4][5]

Disease Control Rate
(DCR)

62.2% (95% CI 50.1-
73.2%)[4]

71.1% (95% CI 55.7-
83.6%)[4]

77.8% (95% CI 40.0-
97.29%)[4][5]

Median Duration of

Response (DoR)

5.49 months (95% ClI
3.02-8.87)[4]

6.93 months (95% ClI
3.02-NA)[4]

Not Reported

Median Progression-
Free Survival (PFS)

3.12 months (95% CI
1.61-4.86)[4]

4.86 months (95% CI
2.79-6.90)[4]

6.90 months (95% ClI
1.22-NA)[4][5]

Median Overall
Survival (OS)

10.02 months (95% ClI
6.41-13.11)[4]

Not Reached[4]

9.15 months (95% ClI
3.61-NA)[4][5]

12-month OS Rate

Not Reported

51.6% (95% CI 31.4-
68.5%)[4][5]

Not Reported

Safety and Tolerability

The safety profile of LM-108 in combination with anti-PD-1 therapy was considered

manageable.[4][5]

Adverse Events

Percentage of Patients (N=80)

Any Treatment-Related Adverse Events

95.0%][4]
(TRAES)
Grade =3 TRAEs 52.5%][4]
Common TRAEsS (225%):[4]
e Increased AST
e Increased ALT
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Anemia

Rash

Pyrexia

Decreased platelet count

Increased conjugated bilirubin

Most Common Grade >3 TRAEs (=5%):[4]

Lipase elevation (7.5%)

e Increased ALT (6.3%)

e Increased AST (5.0%)

e Immune-mediated enterocolitis (5.0%)
e Hypokalemia (5.0%)

e Rash (5.0%)

Experimental Protocols
Biomarker Analysis

A key component of the trial is the analysis of biomarkers to identify patients most likely to
respond to treatment.[4][7]

o CCRS8 Expression: Tumor tissue samples are analyzed for CCR8 expression levels. Patients
with high CCR8 expression demonstrated a higher Objective Response Rate.[4][5] The
specific methodology for determining "high" CCR8 expression (e.g., immunohistochemistry
(IHC) cutoff, RNA sequencing threshold) is a critical component of this protocol.

e Immune Cell Profiling: Analysis of tumor-infiltrating lymphocytes (TILs) is performed to
assess the ratio of effector T-cells to regulatory T-cells.[3] This can be achieved through
techniques like flow cytometry or single-cell sequencing of tumor biopsies.[3]
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Efficacy Assessment

e Tumor Response: Tumor assessments are conducted at baseline and at regular intervals
during treatment. The response to treatment is evaluated based on the Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8]

Conclusion

The combination of LM-108 with anti-PD-1 therapy shows promising anti-tumor activity and a
manageable safety profile in patients with previously treated pancreatic cancer.[4][5] These
findings support further investigation of this combination as a potential new treatment option for
this patient population.[4][5][7] The enhanced efficacy observed in patients with high CCR8
expression highlights the potential for a biomarker-driven approach to patient selection.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

